molecular formula C17H25N3 B12799203 N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine CAS No. 6633-18-7

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine

Cat. No.: B12799203
CAS No.: 6633-18-7
M. Wt: 271.4 g/mol
InChI Key: YZWOMVXWGMUEJN-UHFFFAOYSA-N
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Description

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety attached to a pentanediamine backbone, with an isopropyl group on one of the nitrogen atoms. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine typically involves a multi-step process. One common method starts with the preparation of 8-quinolinecarboxaldehyde, which is then reacted with 1,5-pentanediamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of automated systems can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the quinoline moiety’s fluorescence properties.

    Medicine: Explored for its potential as an antimicrobial agent, given the known bioactivity of quinoline derivatives.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial effects. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription processes. Additionally, the compound may interact with enzymes, altering their activity and affecting cellular metabolism.

Comparison with Similar Compounds

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can be compared to other quinoline-based compounds, such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.

    Quinoline: The parent compound, which serves as a basis for many derivatives with diverse biological activities.

    8-Hydroxyquinoline: A compound with known antimicrobial properties, used in various applications.

Biological Activity

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine, also known as NSC 56648, is a compound of interest due to its potential biological activities, particularly in the context of drug-resistant malaria and other therapeutic applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C13H18N2
  • Molecular Weight : 218.3 g/mol
  • IUPAC Name : N-(8-quinolinyl)-N'-isopropylpentane-1,5-diamine
  • CAS Number : 6633-18-7

This compound has shown promise in inhibiting certain biological pathways associated with malaria parasites. The compound's mechanism appears to involve interference with the folic acid synthesis pathway, similar to other quinoline-based compounds. This inhibition is critical for the growth and replication of Plasmodium species, which are responsible for malaria.

Antimalarial Efficacy

Research indicates that this compound exhibits significant antimalarial activity against drug-resistant strains of Plasmodium. In a study conducted by Walter Reed Army Institute of Research, this compound was tested against various strains of malaria in animal models.

Strain Dose (mg/kg) Outcome Notes
Vietnam Oak Knoll1.0Parasitemia clearedEffective at multiple doses
Vietnam Smith (resistant)4.0Modest suppressionLimited efficacy observed
Chloroquine-resistant16.0Cleared parasitemia in oneToxicity observed at higher doses

In these studies, doses as low as 4 mg/kg were effective in clearing parasitemia in certain cases, while higher doses indicated potential toxicity issues, such as liver damage and gastrointestinal hemorrhages .

Study on Drug Resistance

A notable case study involved the administration of this compound to monkeys infected with drug-resistant malaria strains. The results highlighted a significant reduction in parasitemia levels after treatment:

  • Animal Model : Rhesus monkeys
  • Treatment Regimen : Administered over three days
  • Results : One animal was cured at a dose of 4 mg/kg; however, adverse effects were noted at higher doses .

Safety Profile

The safety profile of this compound remains under investigation. Initial studies have raised concerns regarding hepatotoxicity and other side effects at elevated doses. Further research is needed to establish a comprehensive safety profile and therapeutic window for this compound.

Properties

CAS No.

6633-18-7

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

N'-propan-2-yl-N-quinolin-8-ylpentane-1,5-diamine

InChI

InChI=1S/C17H25N3/c1-14(2)18-11-4-3-5-12-19-16-10-6-8-15-9-7-13-20-17(15)16/h6-10,13-14,18-19H,3-5,11-12H2,1-2H3

InChI Key

YZWOMVXWGMUEJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCNC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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